Canrenone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

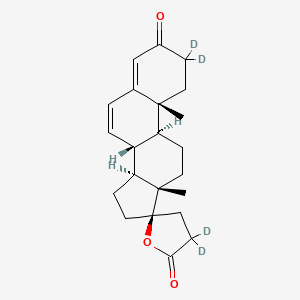

Molecular Formula |

C22H28O3 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-2,2,3',3'-tetradeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1/i5D2,8D2 |

InChI Key |

UJVLDDZCTMKXJK-WNDHVDQASA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=CC2=CC1=O)CC[C@@]45CC(C(=O)O5)([2H])[2H])C)C)[2H] |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |

Origin of Product |

United States |

Foundational & Exploratory

Canrenone-d4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Canrenone-d4 is the deuterated analog of Canrenone, a pharmacologically active steroid and the primary active metabolite of the potassium-sparing diuretic, Spironolactone. Its primary application in research and drug development is as an internal standard for the quantitative analysis of Canrenone in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of four deuterium atoms provides a distinct mass shift from the endogenous analyte, enabling precise and accurate quantification while maintaining nearly identical chemical and chromatographic properties. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis pathway, its role in the broader metabolic context of Spironolactone, and detailed experimental protocols for its use in bioanalytical assays.

Introduction

Canrenone is a steroidal antimineralocorticoid that functions as a competitive antagonist to aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance.[1] It is the principal active metabolite of Spironolactone, a widely prescribed diuretic.[2][3] Given the therapeutic importance of Spironolactone and the biological activity of Canrenone, accurate quantification of Canrenone in plasma and other biological fluids is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[4]

Isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. This compound, with its four deuterium atoms, serves this purpose by co-eluting with the unlabeled Canrenone during chromatographic separation, thus accounting for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[5] This leads to highly reliable and reproducible quantification.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier technical data sheets.

| Property | Value | Reference(s) |

| Chemical Name | (17α)-17-Hydroxy-3-oxo-pregna-4,6-diene-21-carboxylic acid-2,2,21,21-d4 γ-lactone | |

| Alternate Names | Aldadiene-d4; Spironolactone EP Impurity F-d4 | |

| Molecular Formula | C₂₂H₂₄D₄O₃ | |

| Molecular Weight | 344.48 g/mol | |

| Appearance | Beige Crystalline Solid | |

| Purity | Typically ≥95% (by ¹H-NMR) | |

| Isotopic Enrichment | Typically ≥98 atom % D | |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate | |

| Storage Conditions | Store at 0 to -20 °C |

Synthesis Pathway

A potential logical workflow for the synthesis of this compound is presented below.

Caption: Conceptual workflow for the synthesis of this compound.

Note: This represents a generalized and plausible approach. The actual synthesis may involve different protecting group strategies and reaction conditions to achieve the desired isotopic labeling with high fidelity.

Metabolic Pathway and Mechanism of Action

This compound, being chemically analogous to Canrenone, follows the same biological pathways. Canrenone is the major active metabolite of Spironolactone. The metabolic conversion primarily involves the removal of the thioacetyl group from Spironolactone.

Caption: Metabolic conversion of Spironolactone to Canrenone.

Canrenone exerts its therapeutic effect by acting as a competitive antagonist at the mineralocorticoid receptor (MR). In target tissues like the kidneys, aldosterone binds to the MR, leading to the transcription of genes that increase sodium and water retention, and potassium excretion. Canrenone, by blocking this binding, prevents these downstream effects, resulting in a diuretic and antihypertensive effect.

Caption: Signaling pathway of Aldosterone and its antagonism by Canrenone.

Experimental Protocols

The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of Canrenone. Below is a representative protocol adapted from published methods for Canrenone analysis.

Sample Preparation (Protein Precipitation)

-

Spike Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to achieve a final concentration of 100 ng/mL.

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | 40% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 40% B and equilibrate for 2 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Dry Temperature | 225 °C |

| Nebulizer Pressure | 60 psi |

| Dry Gas Flow | 12 L/min (Nitrogen) |

Mass Spectrometry Transitions (MRM)

The following table provides the expected precursor and product ions for Canrenone and this compound. The transitions for this compound are inferred from the non-deuterated compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Canrenone | 341.2 | 107.1 | 91.1 |

| This compound | 345.2 | 107.1 (or 109.1, to be optimized) | 91.1 (or 93.1, to be optimized) |

Note: The product ions for this compound should be empirically determined during method development, as the fragmentation pattern may vary slightly from the non-deuterated analog depending on the location of the deuterium atoms.

Data Analysis and Interpretation

The concentration of Canrenone in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve. The calibration curve is constructed by analyzing a series of standards with known concentrations of Canrenone and a constant concentration of this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Canrenone in biological samples. Its use as an internal standard in LC-MS/MS assays mitigates the variability inherent in sample processing and analysis, thereby ensuring high-quality data for pharmacokinetic and other drug development studies. This guide provides the foundational knowledge and a practical framework for the effective implementation of this compound in a research setting.

References

- 1. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]

Canrenone-d4 CAS number

An In-Depth Technical Guide to Canrenone-d4 for Researchers and Drug Development Professionals

Overview

This compound is the deuterated form of Canrenone, a steroid and the primary active metabolite of the potassium-sparing diuretic, spironolactone.[1][2] Canrenone itself is a potent antagonist of the mineralocorticoid receptor (MR), making it a subject of significant interest in cardiovascular and renal research.[3][4] Due to their nearly identical physicochemical properties to their non-labeled counterparts, deuterium-labeled compounds like this compound are considered the gold standard for use as internal standards in quantitative mass spectrometry-based bioanalytical assays.[5] This guide provides detailed technical information on this compound, its properties, and its application in experimental settings.

Chemical Abstract Service (CAS) Number

A specific CAS number for this compound is not consistently available or assigned. Suppliers often list the CAS number as "NA" (Not Available) and provide the CAS number of the non-deuterated parent compound, 976-71-6 , for reference. For specific isotopologues, such as Canrenone-2,2,21,21-d4, a unique CAS number is also typically not provided. Researchers should refer to the supplier's certificate of analysis for specific lot identification.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its non-deuterated analog, Canrenone.

Table 1: Physicochemical Properties

| Property | This compound | Canrenone |

|---|---|---|

| Molecular Formula | C₂₂H₂₄D₄O₃ | C₂₂H₂₈O₃ |

| Molecular Weight | ~344.49 g/mol | ~340.46 g/mol |

| Appearance | Beige Crystalline Solid | Solid Powder |

| Purity (Typical) | Chemical Purity: ≥95% | ≥97% to ≥98% |

| Isotopic Enrichment | ≥98 atom % D | N/A |

| Solubility | Soluble in DMSO, Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Soluble in DMSO |

Table 2: Example Analytical Method Performance for Canrenone Quantification (Note: These values are representative of methods for the non-deuterated analyte, for which this compound would serve as an internal standard.)

| Parameter | Value Range |

|---|---|

| Linearity Range | 2 - 300 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Limit of Detection (LOD) | 5 ng/mL |

| Analyte Recovery | ~106% |

| Within- and Between-Batch Precision (RSD%) | < 10% |

Spironolactone Metabolism and Canrenone Signaling Pathway

Spironolactone is a prodrug that is extensively metabolized in the liver. The primary pathway involves the removal of the thioacetyl group to form canrenone, which is a major active metabolite responsible for the drug's diuretic and anti-mineralocorticoid effects. Canrenone functions by competitively binding to the mineralocorticoid receptor (MR), thereby inhibiting the actions of aldosterone. This antagonism prevents the receptor's translocation to the nucleus and the subsequent transcription of genes involved in sodium and water retention.

Experimental Protocol: Quantification of Canrenone in Plasma

The following is a representative protocol for the quantitative analysis of canrenone in human plasma using this compound as an internal standard (IS) via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stock and Working Solutions

-

Canrenone Stock Solution (1 mg/mL): Accurately weigh and dissolve Canrenone reference standard in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Calibration Standards: Prepare serial dilutions of the Canrenone stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 2 ng/mL to 300 ng/mL.

-

IS Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples, calibration standards, or quality control (QC) samples into 1.5 mL microcentrifuge tubes.

-

Add 25 µL of the IS working solution (50 ng/mL this compound) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

UPLC-MS/MS Conditions

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient starting from ~60% A, ramping to 95% B, followed by re-equilibration.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Canrenone: Precursor Ion (m/z) 341.4 → Product Ion (m/z) 107.1 (Quantifier).

-

This compound: Precursor Ion (m/z) 345.5 → Product Ion (m/z) 107.1 or another suitable fragment.

-

-

Data Analysis: The concentration of canrenone in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Bioanalytical Workflow Using this compound

The use of a stable isotope-labeled internal standard like this compound is critical for correcting variability throughout the bioanalytical workflow. Adding the IS at the beginning of the sample preparation process ensures that any analyte loss during extraction, volume transfer errors, or variations in instrument response are accounted for, leading to highly accurate and precise quantification.

References

- 1. Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Canrenone--the principal active metabolite of spironolactone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

An In-depth Technical Guide to the Physical Properties of Canrenone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenone-d4 is the deuterated form of Canrenone, a pharmacologically active metabolite of spironolactone.[1] Like its non-deuterated counterpart, this compound functions as a competitive antagonist of the mineralocorticoid receptor (MR), playing a crucial role in the management of conditions such as primary hyperaldosteronism and hypertension. Its isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with its biological mechanism of action and relevant experimental protocols.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties are specific to the deuterated form, others are extrapolated from data on the non-deuterated Canrenone due to the limited availability of specific experimental data for the deuterated analog.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄D₄O₃ | [2] |

| Molecular Weight | 344.49 g/mol | [2] |

| Appearance | Pale Yellow Solid or Beige Crystalline Solid | |

| Melting Point | 158-160 °C (for non-deuterated Canrenone) | [3][4] |

| Boiling Point | 541.1 °C at 760 mmHg (for non-deuterated Canrenone) | |

| Solubility | Soluble in DMSO, Methanol (MeOH), Dichloromethane (DCM), and Ethyl Acetate (EtOAc). Water solubility is low (0.0042 mg/mL for non-deuterated Canrenone). | |

| Storage Temperature | 0 to -20 °C | |

| Isotopic Enrichment | ≥98 atom % D |

Mechanism of Action: Mineralocorticoid Receptor Antagonism

Canrenone exerts its therapeutic effects by acting as a competitive antagonist at the mineralocorticoid receptor. This mechanism is central to its function as a potassium-sparing diuretic. The signaling pathway is depicted in the diagram below.

Experimental Protocols

General Synthesis Approach for this compound

Analytical Methodology: Quantification by LC-MS/MS

This compound is frequently used as an internal standard for the quantification of Canrenone in biological matrices. The following is a representative protocol for the analysis of Canrenone, which would be applicable for methods utilizing this compound.

1. Sample Preparation (Plasma)

-

To a 100 µL aliquot of plasma, add an appropriate amount of this compound solution (as an internal standard).

-

Perform a protein precipitation step by adding a water-miscible organic solvent such as acetonitrile or methanol.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for both Canrenone and this compound are monitored.

-

Canrenone Transition: m/z 341.2 → [fragment ion]

-

This compound Transition: m/z 345.2 → [corresponding fragment ion]

-

-

Data Analysis: The peak area ratio of Canrenone to this compound is used to construct a calibration curve and quantify the concentration of Canrenone in the unknown samples.

The workflow for a typical bioanalytical method using this compound as an internal standard is illustrated below.

Conclusion

This compound is a critical tool for researchers and drug development professionals working with aldosterone antagonists. Its well-defined physical properties and predictable behavior as an internal standard make it indispensable for accurate bioanalytical studies. While a detailed synthesis protocol for the deuterated form is not widely published, its preparation can be inferred from established methods for Canrenone. The information provided in this guide serves as a comprehensive resource for the effective utilization of this compound in a research and development setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN104327150B - A kind of synthetic method of spironolactone intermediate canrenone - Google Patents [patents.google.com]

- 3. Synthesis of canrenone and related steroids labelled with tritium, carbon-14, and sulfur-35 (Journal Article) | ETDEWEB [osti.gov]

- 4. CN105037475A - Preparation method for canrenone - Google Patents [patents.google.com]

Canrenone-d4 vs. Canrenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Canrenone and its deuterated analog, Canrenone-d4. Canrenone is an active metabolite of the potassium-sparing diuretic spironolactone and a potent aldosterone antagonist.[1][2][3] this compound, a stable isotope-labeled version of Canrenone, serves as an invaluable tool in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, where it is used as an internal standard to ensure accuracy and precision. This document delves into their physicochemical properties, outlines detailed experimental protocols for synthesis and analysis, and illustrates the underlying biochemical pathways and analytical workflows.

Physicochemical Properties

A comparative summary of the key physicochemical properties of Canrenone and this compound is presented below. The inclusion of deuterium in this compound results in a slightly higher molecular weight but does not significantly alter its other chemical properties, making it an ideal internal standard.

| Property | Canrenone | This compound |

| Molecular Formula | C₂₂H₂₈O₃[1][4] | C₂₂H₂₄D₄O₃ |

| Molecular Weight | 340.46 g/mol | ~344.49 g/mol |

| CAS Number | 976-71-6 | Not available |

| Appearance | White to beige crystalline powder | Beige Crystalline Solid |

| Melting Point | 158-160 °C | Not available |

| Boiling Point | 541.1 °C at 760 mmHg | Not available |

| LogP | 2.68 | Not available |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate |

Mechanism of Action: Aldosterone Antagonism

Canrenone exerts its therapeutic effects by acting as a competitive antagonist of the mineralocorticoid receptor (MR). Aldosterone, a mineralocorticoid hormone, binds to the MR in epithelial tissues, such as the kidney, leading to the reabsorption of sodium and water and the excretion of potassium. This process contributes to the regulation of blood pressure and electrolyte balance. In pathological conditions like hyperaldosteronism, excessive aldosterone activity can lead to hypertension, hypokalemia, and cardiovascular damage.

Canrenone, by blocking the MR, prevents the binding of aldosterone and the subsequent downstream signaling cascade. This results in increased sodium and water excretion and potassium retention, thus exerting a diuretic and antihypertensive effect.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through methods analogous to those used for other isotopically labeled steroids. A common strategy involves introducing deuterium atoms at positions that are not readily exchangeable under physiological or analytical conditions. A plausible synthetic route starting from a suitable steroid precursor is outlined below. This protocol is a conceptual adaptation based on general methods for steroid modification and deuteration.

Reaction Scheme:

A potential precursor for the synthesis of this compound is a 17α-(3-hydroxyprop-1-yn-1-yl) testosterone derivative. The deuteration can be achieved by reduction of the alkyne with deuterium gas, followed by oxidation and cyclization.

Materials and Reagents:

-

17α-(3-hydroxyprop-1-yn-1-yl)-androst-4-en-17β-ol-3-one

-

Deuterium gas (D₂)

-

Lindlar's catalyst

-

Manganese dioxide (MnO₂)

-

Palladium on carbon (Pd/C)

-

Solvents: Ethyl acetate, Dichloromethane, Methanol

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Selective Deuteration of the Alkyne: The starting material is dissolved in ethyl acetate, and Lindlar's catalyst is added. The reaction mixture is then subjected to an atmosphere of deuterium gas. The reaction proceeds until the stoichiometric amount of D₂ is consumed, yielding the deuterated cis-alkene.

-

Oxidation of the Allylic Alcohol: The deuterated alkene is then dissolved in dichloromethane, and activated manganese dioxide is added. The mixture is stirred at room temperature until the oxidation of the allylic alcohol to the corresponding α,β-unsaturated aldehyde is complete.

-

Cyclization and Lactonization: The resulting intermediate is then subjected to conditions that promote cyclization and lactone formation. This can be achieved by further oxidation and rearrangement, potentially using a palladium catalyst in the presence of a suitable oxidant.

-

Purification: The final product, this compound, is purified using column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.

Characterization:

The successful synthesis and isotopic enrichment of this compound should be confirmed by:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of four deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of signals at the deuterated positions, and ²H NMR will confirm the presence and location of the deuterium atoms.

Quantification of Canrenone in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol describes a validated method for the sensitive and specific quantification of Canrenone in human plasma using this compound as an internal standard (IS). The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and instrumental analysis.

Materials and Reagents:

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Canrenone certified reference standard

-

This compound certified reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Canrenone and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the Canrenone stock solution in methanol to create working solutions for the calibration curve.

-

Prepare a working solution of this compound in methanol at a suitable concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 30% B

-

3.6-5.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

MS/MS Detection (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Canrenone: m/z 341.2 → 107.1 (Quantifier), 341.2 → 91.1 (Qualifier)

-

This compound: m/z 345.2 → 107.1 (Quantifier), 345.2 → 91.1 (Qualifier)

-

-

-

-

Data Analysis:

-

Integrate the peak areas for the quantifier MRM transitions of Canrenone and this compound.

-

Calculate the peak area ratio (Canrenone/Canrenone-d4).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Canrenone calibrators.

-

Determine the concentration of Canrenone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Experimental Workflow for Quantitative Bioanalysis

The following diagram illustrates the typical workflow for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard.

Logical Relationship: this compound as an Internal Standard

This diagram illustrates the logical basis for using this compound as an internal standard to ensure accurate quantification of Canrenone.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Canrenone in complex biological matrices. Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring that it experiences similar variations during sample processing and analysis. The use of this compound as an internal standard in LC-MS/MS methods, as detailed in this guide, allows researchers and drug development professionals to obtain reliable pharmacokinetic and toxicokinetic data, which is crucial for the advancement of clinical and preclinical studies involving Canrenone and its prodrugs. The provided protocols and diagrams serve as a valuable resource for the implementation of robust and validated bioanalytical assays.

References

Canrenone-d4: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for Canrenone-d4. This compound is the deuterium-labeled version of Canrenone, an active metabolite of spironolactone, a potassium-sparing diuretic.[1] Due to its isotopic labeling, this compound is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[2] This document outlines the critical data points, experimental protocols, and quality control measures that are fundamental to ensuring the identity, purity, and stability of this compound for research and development purposes.

Quantitative Data Summary

A Certificate of Analysis for this compound provides critical quantitative data that attests to the quality and purity of the compound. The following tables summarize the key analytical parameters typically presented.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Compound Name | This compound |

| Molecular Formula | C₂₂H₂₄D₄O₃[3] |

| Molecular Weight | 344.49 g/mol [3] |

| CAS Number | Not available (for deuterated form) |

| Appearance | Beige Crystalline Solid[4] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Result |

| Chemical Purity | HPLC | ≥95% |

| Isotopic Enrichment | Mass Spectrometry / NMR | ≥98 atom % D |

| Residual Solvents | GC-MS | Conforms to specification |

| Elemental Analysis | Combustion Analysis | Conforms to theoretical values |

Experimental Protocols

The quantitative data presented in a CoA are derived from rigorous experimental testing. The following sections detail the methodologies for the key experiments performed to certify this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically employed.

-

Column: A C18 reverse-phase column is commonly used for the separation of steroids like Canrenone.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is used to elute the compound.

-

Detection: The UV detector is set to a wavelength where Canrenone exhibits maximum absorbance, typically around 285 nm.

-

Procedure: A solution of this compound is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by integrating the peak area of this compound and comparing it to the total area of all observed peaks.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining its isotopic enrichment. High-resolution mass spectrometry (HR-MS) is often used for this purpose.

-

Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system, often a triple quadrupole or time-of-flight (TOF) analyzer, is used.

-

Ionization Source: Electrospray ionization (ESI) in positive mode is typically used to generate the protonated molecular ion [M+H]⁺.

-

Procedure: A solution of this compound is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions. For this compound, the expected protonated molecular ion would be around m/z 345.5. The isotopic distribution is analyzed to calculate the percentage of deuterium incorporation, which confirms the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Purity

NMR spectroscopy provides detailed information about the molecular structure of this compound and can also be used to assess isotopic purity. Both ¹H NMR and ²H NMR can be employed.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄, is used.

-

Procedure:

-

¹H NMR: The ¹H NMR spectrum is used to confirm the overall structure of the molecule. The absence or significant reduction of signals at the positions where deuterium atoms have been incorporated provides evidence of successful deuteration.

-

²H NMR: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming the location of the deuterium labels.

-

Quantitative NMR (qNMR): qNMR techniques can be used to determine the isotopic abundance with high precision.

-

Visualized Workflows and Pathways

To further elucidate the processes and mechanisms relevant to this compound, the following diagrams are provided.

Caption: General workflow for generating a Certificate of Analysis.

Canrenone's primary mechanism of action is as an antagonist of the mineralocorticoid receptor, which plays a key role in the renin-angiotensin-aldosterone system (RAAS).

Caption: Canrenone's mechanism of action as a mineralocorticoid receptor antagonist.

References

Canrenone-d4: A Comprehensive Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological properties of Canrenone-d4. The information presented is synthesized from available safety data sheets and scientific literature to ensure a comprehensive resource for laboratory and research applications. While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential.[1]

Chemical and Physical Properties

This compound is a deuterated form of Canrenone, a steroidal antimineralocorticoid.[2] The primary physical and chemical characteristics are summarized below. It is important to note that while some data is specific to the deuterated form, other parameters are derived from the non-deuterated parent compound, Canrenone, and are expected to be comparable.

| Property | Value | Source |

| Molecular Formula | C22H24D4O3 | [1][3] |

| Molecular Weight | 344.48 g/mol | [1] |

| Appearance | Beige or White to light-brown crystalline solid | |

| Purity | Min. 95% (¹H-NMR) | |

| Isotopic Enrichment | 98 atom % D | |

| Melting Point | 158-160 °C (Canrenone) | |

| Boiling Point | 541.1 °C at 760 mmHg (Canrenone) | |

| Flash Point | 237.6 °C (Canrenone) | |

| Density | 1.19 g/cm³ (Canrenone) | |

| Solubility | DMSO, MeOH, DCM, EtOAc | |

| Water Solubility | Does not mix well with water (Canrenone) |

Toxicological Information

Toxicological data for this compound is limited; therefore, the data for Canrenone is presented as a primary reference. The deuterated form is not expected to have significantly different toxicological properties.

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD50) | >5000 mg/kg | Rat | |

| Ames Test | Negative | ||

| Carcinogenicity | Suspected of causing cancer | ||

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | ||

| Mutagenicity | Possible risk of irreversible effects; may produce mutagenic effects in humans | ||

| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure |

Chronic Health Effects: Prolonged or repeated exposure may lead to cumulative health effects. There is strong evidence suggesting the potential for irreversible, non-lethal mutagenic effects after a single exposure. Animal studies indicate a possible risk of developmental toxicity.

Hazard Identification and GHS Classification

While this compound itself is stated as "not a dangerous substance according to GHS," the parent compound Canrenone has the following hazard classifications. It is prudent to handle this compound with the same precautions.

| Hazard Class | Hazard Statement | Pictogram |

| Carcinogenicity, Category 2 | H351: Suspected of causing cancer | Health Hazard |

| Reproductive Toxicity, Category 2 | H361: Suspected of damaging fertility or the unborn child | Health Hazard |

| Specific Target Organ Toxicity (Repeated Exposure), Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Health Hazard |

| Hazardous to the Aquatic Environment, Chronic Hazard, Category 2 | H411: Toxic to aquatic life with long lasting effects | Environment |

Signal Word: Warning

Handling and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound.

| Aspect | Recommendation |

| Storage Temperature | 0 to -20 °C |

| Handling | - Avoid all personal contact, including inhalation of dust.- Use in a well-ventilated area.- Wear appropriate personal protective equipment (PPE).- Do not eat, drink, or smoke when handling.- Keep containers securely sealed when not in use. |

| Storage Conditions | - Store in original, tightly closed containers.- Store in a cool, dry, well-ventilated area.- Store away from incompatible materials such as strong bases and oxidizing agents. |

| Incompatible Materials | Strong bases, oxidizing agents. |

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. |

| Eye Contact | Rinse opened eyes for several minutes under running water. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols

Detailed experimental protocols for the toxicological and physicochemical testing of Canrenone and its deuterated analogs are typically found in regulatory filings and specialized research publications. The provided search results do not contain specific, detailed experimental methodologies. For researchers requiring this information, it is recommended to consult the original study reports referenced in more comprehensive safety assessments or to search scientific databases for relevant research articles.

Visualizations

First-Aid Decision Pathway for this compound Exposure

The following diagram outlines the initial steps to be taken in case of accidental exposure to this compound.

Caption: First-aid response workflow for this compound exposure.

Safe Handling and Storage Workflow

This diagram illustrates the key steps for the safe handling and storage of this compound in a laboratory setting.

Caption: Workflow for safe handling and storage of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Canrenone-d4 as an Internal Standard

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Canrenone is the primary active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist used in the treatment of conditions such as heart failure and hypertension.[1] Accurate quantification of canrenone in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.

Canrenone-d4, a deuterated analog of canrenone, is an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to those of the analyte, ensuring similar behavior during extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling precise and accurate quantification.

This document provides a detailed protocol for the quantification of canrenone in human plasma using this compound as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Metabolic Pathway of Spironolactone

Spironolactone undergoes extensive metabolism in the body, primarily converting to its active metabolites. A key pathway involves the removal of the 7α-acetylthio group to form canrenone. Understanding this biotransformation is essential for interpreting pharmacokinetic data.

References

Application Note: Quantification of Canrenone in Human Plasma by UPLC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust UPLC-MS/MS method for the quantitative analysis of canrenone in human plasma. Canrenone, an active metabolite of spironolactone, is a mineralocorticoid receptor antagonist. An accurate and reliable bioanalytical method is crucial for pharmacokinetic studies and clinical monitoring. This method utilizes canrenone-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery.

Introduction

Canrenone is a major active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist. It contributes significantly to the therapeutic effects of spironolactone. Monitoring canrenone levels in human plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments in drug development and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable results.

This application note provides a detailed protocol for the extraction and quantification of canrenone from human plasma, offering a high-throughput and sensitive analytical solution for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents

-

Canrenone (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Canrenone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of canrenone in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the canrenone stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in methanol.

Sample Preparation

-

Label polypropylene tubes for calibration standards, QCs, and unknown samples.

-

Pipette 25 µL of human plasma into the labeled tubes.

-

Add 100 µL of the internal standard working solution (containing this compound) to each tube.

-

Add 150 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Column Temperature: 40 °C Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL

Gradient Elution:

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 1.5 | 5 | 95 |

| 2.0 | 5 | 95 |

| 2.1 | 95 | 5 |

| 3.0 | 95 | 5 |

Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150 °C Desolvation Temperature: 500 °C Desolvation Gas Flow: 1000 L/hr Cone Gas Flow: 150 L/hr

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Canrenone | 341.2 | 107.1 | 40 | 30 |

| This compound | 345.2 | 111.1 | 40 | 30 |

Note: The optimal cone voltage and collision energy may vary between instruments and should be optimized accordingly.

Data Presentation

The following tables summarize the quantitative performance of the method.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Canrenone | 1 - 1000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |

| Mid QC | 100 | < 10 | ± 10 | < 10 | ± 10 |

| High QC | 800 | < 10 | ± 10 | < 10 | ± 10 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 85 - 115 | 85 - 115 |

| High QC | 800 | 85 - 115 | 85 - 115 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of canrenone in human plasma.

Canrenone Signaling Pathway

Canrenone is an antagonist of the mineralocorticoid receptor (MR). Aldosterone, the natural ligand for the MR, promotes the transcription of genes involved in sodium and water retention. Canrenone competitively binds to the MR, preventing aldosterone from binding and thereby inhibiting this signaling cascade.

Caption: Simplified signaling pathway of canrenone as a mineralocorticoid receptor antagonist.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of canrenone in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic studies and other research applications requiring the measurement of canrenone concentrations in a biological matrix.

Application Note: Pharmacokinetic Analysis of Spironolactone and its Metabolite Canrenone Using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of conditions such as heart failure, hypertension, and edema.[1] Following oral administration, spironolactone is extensively and rapidly metabolized. One of its major and active metabolites is canrenone.[2][3][4] Accurate and robust bioanalytical methods are crucial for the pharmacokinetic evaluation of spironolactone and its metabolites. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of spironolactone and canrenone in human plasma, employing a deuterated analog of canrenone as an internal standard (IS) for precise and accurate measurement. While this note specifies Canrenone-d4 as requested, existing validated methods have successfully utilized Canrenone-d6 for the same purpose.[5]

This method is applicable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and data analysis, providing a comprehensive guide for researchers in the field.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of spironolactone and canrenone from human plasma samples.

Materials:

-

Human plasma samples

-

Spironolactone and Canrenone reference standards

-

This compound (or Canrenone-d6 as a suitable alternative) internal standard (IS) working solution

-

Tert-butyl methyl ether or a mixture of methylene chloride and ethyl acetate (20:80, v/v)

-

Centrifuge capable of 4000 rpm

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Thaw plasma samples to room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each plasma sample, except for blank samples.

-

Vortex mix for 10 seconds.

-

Add 1 mL of tert-butyl methyl ether.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase.

-

Vortex mix for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase C18 column, such as a Phenomenex Kinetex C18 (50 mm x 2.1 mm, 2.6 µm), is suitable.

-

Mobile Phase: A gradient elution using 10 mM ammonium formate with 0.2% formic acid in water (A) and methanol (B) can be employed.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 48°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Spironolactone: m/z 417.1 → 341.1

-

Canrenone: m/z 341.1 → 107.0

-

This compound (Internal Standard): A specific transition for the deuterated standard should be determined, for Canrenone-d6 it is m/z 347.1 → 107.0.

-

-

Source Parameters: Optimized for the specific instrument, including nebulizer gas, curtain gas, collision gas, and ion spray voltage.

Data Presentation

The following tables summarize typical pharmacokinetic parameters for spironolactone and canrenone following oral administration of spironolactone, as well as representative LC-MS/MS method validation parameters.

Table 1: Pharmacokinetic Parameters of Spironolactone and Canrenone

| Parameter | Spironolactone | Canrenone | Reference |

|---|---|---|---|

| Tmax (h) | 2.6 ± 1.5 | 4.3 ± 1.4 | |

| Cmax (ng/mL) | 80 ± 20 | 181 ± 39 | |

| Half-life (t½) (h) | 1.4 ± 0.5 | 16.5 ± 6.3 |

| AUC (Area Under the Curve) | Varies with dose | Varies with dose | |

Data presented as mean ± standard deviation.

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Spironolactone | Canrenone | Reference |

|---|---|---|---|

| Linearity Range (ng/mL) | 1 - 200 | 1 - 200 | |

| Correlation Coefficient (R²) | > 0.99 | > 0.99 | |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | |

| Intra- and Inter-day Precision (%RSD) | < 15% | < 15% | |

| Intra- and Inter-day Accuracy (%Bias) | ± 15% | ± 15% |

| Recovery (%) | > 85% | > 85% | |

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of spironolactone to canrenone and the experimental workflow for its pharmacokinetic analysis.

Caption: Metabolic conversion of spironolactone to canrenone.

Caption: Bioanalytical workflow for spironolactone and canrenone.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Canrenone-the principal active metabolite of spironolactone? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomed.papers.upol.cz [biomed.papers.upol.cz]

Bioanalytical Method for Canrenone Quantification in Human Plasma Using LC-MS/MS with Canrenone-d4 as an Internal Standard

Application Note

Introduction

Canrenone is an active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist used in the treatment of conditions such as heart failure and hypertension. Accurate quantification of canrenone in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note details a robust and sensitive bioanalytical method for the determination of canrenone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Canrenone-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Principle

The method involves the extraction of canrenone and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of canrenone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental

Materials and Reagents

-

Canrenone reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Method Parameters

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation.

Protocol:

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of plasma.

-

Spike with 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of cold methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | Isocratic or gradient elution (e.g., 60% B for 5 min) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 5-8 minutes |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in positive ion mode.

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | Optimized for maximum signal (e.g., 3.5 kV) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Canrenone and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Canrenone | 341.2 | 107.1 | Optimized (e.g., 25) |

| 91.1 | Optimized (e.g., 30) | ||

| This compound | 345.2 | 107.1 | Optimized (e.g., 25) |

Note: The product ion for this compound is inferred based on the common fragmentation pathway of the steroid backbone shared with canrenone, leading to the stable fragment at m/z 107.1.[1][2]

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA).

Table 4: Summary of Typical Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Results (Hypothetical) |

| Calibration Curve Range | r² > 0.99 | 1 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, Precision < 20%, Accuracy ±20% | 1 ng/mL |

| Precision (Intra- and Inter-day) | RSD < 15% (except LLOQ < 20%) | < 10% |

| Accuracy (Intra- and Inter-day) | %Bias within ±15% (except LLOQ ±20%) | Within ±12% |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | IS-normalized matrix factor CV < 15% | < 10% |

| Stability | Within ±15% of nominal concentration | Stable under various conditions |

Protocols

Preparation of Stock and Working Solutions

Protocol:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of canrenone and this compound reference standards and dissolve in 10 mL of methanol to obtain individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the canrenone stock solution with methanol:water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to achieve a final concentration appropriate for spiking into plasma samples.

Preparation of Calibration Curve and Quality Control Samples

Protocol:

-

Calibration Standards: Spike appropriate volumes of the canrenone working standard solutions into blank human plasma to prepare a calibration curve with at least six non-zero concentration levels.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Visualizations

Experimental Workflow

Caption: Workflow for Canrenone Bioanalysis.

Logical Relationship of Method Components

Caption: Method Components Relationship.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of canrenone in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This application note and the accompanying protocols offer a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology.

References

Application Note: High-Throughput Analysis of Canrenone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and reliable method for the quantitative analysis of canrenone, the primary active metabolite of spironolactone, in human plasma. The method utilizes a simple and efficient protein precipitation procedure for sample preparation, followed by sensitive and selective analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, canrenone-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This protocol is designed for researchers, scientists, and drug development professionals requiring a high-throughput and validated method for pharmacokinetic studies and therapeutic drug monitoring of canrenone.

Introduction

Canrenone is a key active metabolite of the aldosterone antagonist spironolactone and is used as a diuretic and antihypertensive agent.[1] Accurate quantification of canrenone in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a deuterated internal standard in LC-MS/MS analysis is the gold standard for minimizing analytical variability and ensuring data integrity. This application note provides a detailed protocol for sample preparation and LC-MS/MS analysis of canrenone in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Canrenone and this compound reference standards

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

Sample Preparation

A protein precipitation method is employed for its simplicity and high-throughput compatibility.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that should be optimized for the specific instrument used.

| Parameter | Recommended Conditions |

| LC System | |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or a shallow gradient optimized for separation from matrix components. A typical starting condition is 60% B. |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | Canrenone: 341.2, this compound: 345.2 |

| Product Ion (m/z) | Canrenone: 107.2 (quantifier), 91.1 (qualifier), this compound: 107.2 (quantifier) |

| Collision Energy | To be optimized for the specific instrument. |

| Dwell Time | 100-200 ms |

Data Presentation

The following table summarizes typical validation parameters for the analysis of canrenone in human plasma.

| Validation Parameter | Typical Performance |

| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | <15% (<20% at LLOQ) |

| Recovery | >85% |

| Matrix Effect | Minimal, compensated by the deuterated internal standard |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for sample preparation and the logical relationship of key validation parameters.

Caption: Workflow for Canrenone Sample Preparation.

Caption: Key Method Validation Parameters.

Discussion

The presented method offers a straightforward and effective approach for the quantification of canrenone in human plasma. Protein precipitation is a rapid sample preparation technique that is amenable to automation for high-throughput analysis.[2] While other extraction techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation offers a good balance between recovery and sample cleanliness for many applications.[3][4][5]

The use of a deuterated internal standard is critical for mitigating the potential for ion suppression or enhancement from the plasma matrix, thereby ensuring accurate and precise results. The LC-MS/MS parameters provided serve as a starting point and should be optimized for the specific instrumentation to achieve the best sensitivity and chromatographic resolution.

Method validation should be performed according to regulatory guidelines to ensure the reliability of the data. This includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and the stability of canrenone in plasma under various storage conditions.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the determination of canrenone in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol makes this method well-suited for high-throughput bioanalytical studies.

References

- 1. Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. waters.com [waters.com]

Application Notes and Protocols for Canrenone-d4 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Canrenone-d4 as an internal standard in the quantitative analysis of canrenone, a primary active metabolite of spironolactone, in biological matrices. This information is crucial for pharmacokinetic, bioequivalence, and other drug metabolism studies.

Introduction to Canrenone and the Role of this compound

Canrenone is a pharmacologically active metabolite of spironolactone, a potassium-sparing diuretic.[1][2] Spironolactone itself is rapidly metabolized, making the quantification of its metabolites, particularly canrenone, essential for assessing its therapeutic effects and pharmacokinetic profile.[3][4] In bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for accurate quantification. This compound, a deuterated analog of canrenone, is an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to canrenone, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation in the mass spectrometer. This leads to improved accuracy and precision in the quantification of canrenone in complex biological samples like plasma.

Application: Bioanalytical Method for Canrenone Quantification in Human Plasma

This protocol outlines a validated LC-MS/MS method for the simultaneous determination of spironolactone and its metabolite canrenone in human plasma, a common application in bioequivalence and pharmacokinetic studies.[5] this compound serves as the internal standard for canrenone quantification.

Experimental Protocol

a. Materials and Reagents:

-

Canrenone and Spironolactone reference standards

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Human plasma (drug-free)

b. Standard and Quality Control (QC) Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of canrenone, spironolactone, and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of canrenone and spironolactone in methanol to create working standard solutions for calibration curve construction.

-

Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration (e.g., 100 ng/mL).

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards ranging from approximately 2-300 ng/mL for both canrenone and spironolactone. Prepare QC samples at low, medium, and high concentrations within the calibration range.

c. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

d. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 100 x 3.0 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Canrenone: m/z 341.2 -> 107.1

-

This compound: m/z 345.2 -> 111.1 (hypothetical, assuming 4 deuterium atoms)

-

Spironolactone: m/z 417.2 -> 341.2

-

Data Presentation: Bioanalytical Method Validation Parameters

The following table summarizes typical validation parameters for a bioanalytical method for canrenone quantification.

| Parameter | Specification |

| Linearity Range | 2 - 300 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | Consistent and reproducible |

Workflow Diagram

Application: In Vitro Metabolic Stability Assay

This protocol describes an in vitro metabolic stability assay in human liver microsomes to determine the rate of metabolism of a test compound. This compound can be used as an internal standard if canrenone is the metabolite being quantified.

Experimental Protocol

a. Materials and Reagents:

-

Test compound

-

This compound (Internal Standard)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (containing this compound as internal standard)

b. Incubation Procedure:

-

Prepare a reaction mixture containing HLM and phosphate buffer.

-

Pre-warm the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard (this compound).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining test compound or the formation of canrenone.

c. Data Analysis:

-

Plot the natural logarithm of the percentage of the test compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Data Presentation: Metabolic Stability Parameters

| Parameter | Calculation |

| Elimination Rate Constant (k) | Slope of ln(% remaining) vs. time plot |

| In Vitro Half-life (t½) | 0.693 / k |

| Intrinsic Clearance (CLint) | (Volume of incubation / mg of protein) * k |

Workflow Diagram

Spironolactone Metabolism Signaling Pathway

Spironolactone undergoes extensive metabolism to form several active metabolites. The primary pathway involves the removal of the thioacetyl group to form canrenone.

References

- 1. Canrenone--the principal active metabolite of spironolactone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Canrenone-the principal active metabolite of spironolactone? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Application Note: High-Throughput Screening for Mineralocorticoid Receptor Antagonists Using Canrenone-d4

For Research Use Only. Not for use in diagnostic procedures.

Introduction